

# 3-O-Methyl-D-glucopyranose-13C6 certificate of analysis

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## Compound of Interest

Compound Name: 3-O-Methyl-D-glucopyranose-13C6

Cat. No.: B15561585

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## An In-depth Technical Guide on 3-O-Methyl-D-glucopyranose-13C6

This technical guide provides a comprehensive overview of **3-O-Methyl-D-glucopyranose-13C6**, a stable isotope-labeled, non-metabolizable glucose analog. It is designed for researchers, scientists, and drug development professionals who utilize this compound in metabolic research, particularly in studies of glucose transport and diabetes. This document details the typical specifications found in a Certificate of Analysis, outlines the experimental protocols for its characterization, and illustrates a common application workflow.

## Certificate of Analysis

This section summarizes the quality control data for a representative batch of **3-O-Methyl-D-glucopyranose-13C6**.

Table 1: Product and Batch Information

Parameter	Specification
Product Name	3-O-Methyl-D-glucopyranose-13C6
Lot Number	BATCH-13C6-202512
CAS Number	13224-94-7 (Unlabeled)
Molecular Formula	<sup>13</sup> C <sub>6</sub> H <sub>14</sub> O <sub>6</sub>
Molecular Weight	200.14 g/mol

Table 2: Physicochemical Properties

Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Solubility	Soluble in Water and DMSO	Conforms
Melting Point	165-170 °C	167-169 °C

Table 3: Analytical Specifications

Test	Method	Specification	Result
Chemical Purity	HPLC-RID	≥98.0%	99.5%
Identity	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Conforms to structure	Conforms
Isotopic Enrichment	Mass Spectrometry	≥99 atom % <sup>13</sup> C	99.2 atom % <sup>13</sup> C

## Experimental Protocols

The following sections detail the methodologies used to obtain the results presented in the Certificate of Analysis.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the compound by separating it from any non-volatile impurities.

- Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).
- Column: Amino column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and HPLC-grade Water (e.g., 80:20 v/v).[1]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 35 °C.[1]
- Detector Temperature: 35 °C.[1]
- Injection Volume: 10  $\mu$ L.[2]
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase or water to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45  $\mu$ m syringe filter before injection.[3]
- Quantification: The purity is calculated based on the area percentage of the main peak in the chromatogram.

## Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

- Instrumentation: 400 MHz (or higher) NMR Spectrometer.
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D<sub>2</sub>O).
- <sup>1</sup>H NMR Analysis: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the observed peaks must be consistent with the known structure of 3-O-Methyl-D-glucopyranose.

- <sup>13</sup>C NMR Analysis: A proton-decoupled carbon-13 NMR spectrum is acquired. The presence of six signals, significantly enhanced due to <sup>13</sup>C enrichment, and their corresponding chemical shifts must align with the expected carbon environments in the molecule.[\[4\]](#)

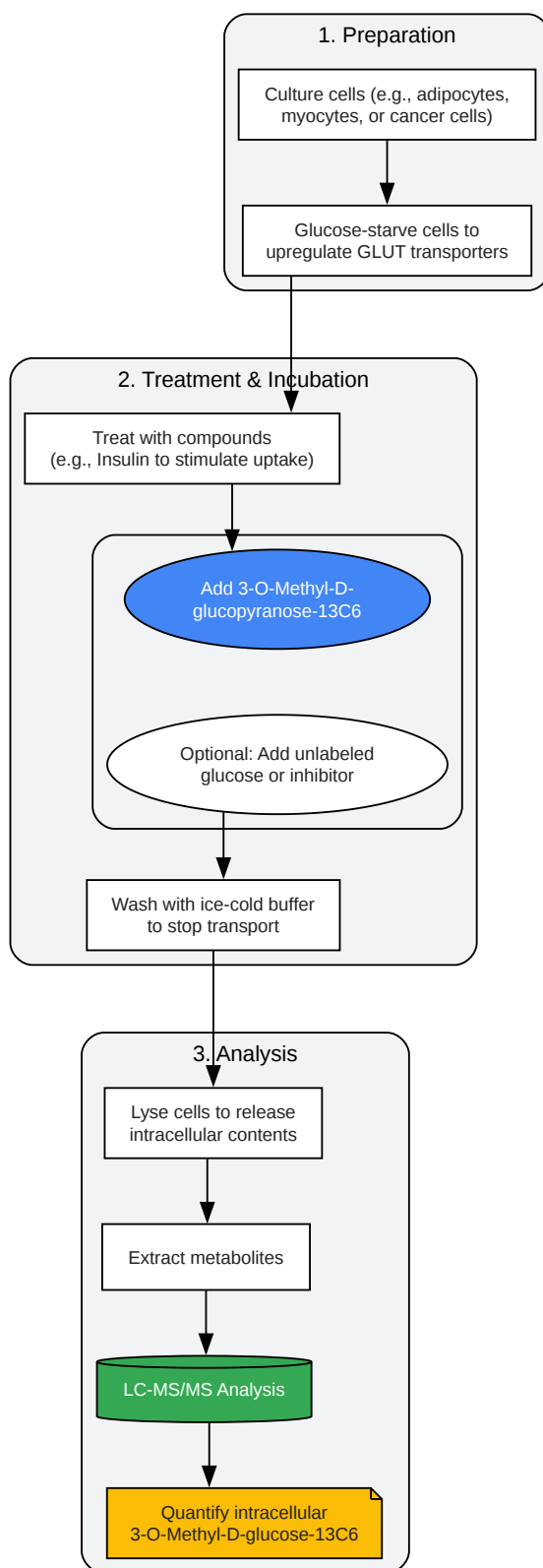
## Isotopic Enrichment Analysis by Mass Spectrometry

This protocol is designed to determine the isotopic purity of the <sup>13</sup>C-labeled compound.

- Instrumentation: High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) to a concentration of approximately 1 µg/mL.
- Analysis: The sample is infused into the mass spectrometer. High-resolution mass spectra are acquired in full scan mode.
- Data Evaluation:
  - The mass spectrum of the unlabeled 3-O-Methyl-D-glucopyranose (C<sub>7</sub>H<sub>14</sub>O<sub>6</sub>, MW: 194.079) is used to understand the natural isotope distribution.
  - The spectrum of the labeled compound (<sup>13</sup>C<sub>6</sub>H<sub>14</sub>O<sub>6</sub>, MW: 200.099) is analyzed.
  - The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully labeled molecule (M+6) to the sum of intensities of all isotopic peaks in the cluster.[\[5\]](#)[\[6\]](#) This provides the atom percent <sup>13</sup>C.

## Application Workflow: Glucose Uptake Assay

3-O-Methyl-D-glucopyranose is a valuable tool for studying glucose transport because it is recognized and transported by glucose transporters (GLUTs) but is not metabolized by the cell.[\[7\]](#)[\[8\]](#)[\[9\]](#) This allows for the specific measurement of transport activity. The <sup>13</sup>C<sub>6</sub>-label allows for its detection and quantification by mass spectrometry.



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Caption: Workflow for a competitive glucose uptake assay.

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